5-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
Description
5-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a heterocyclic organic compound featuring a 5-methylisoxazole core linked via a carboxamide bridge to a piperidine ring substituted with a 2-methylpyridin-4-yl group.
The compound’s design integrates lipophilic (methyl groups, pyridine) and polar (carboxamide) moieties, which may influence its pharmacokinetic properties, including solubility and membrane permeability. Its synthesis likely involves multi-step reactions, such as amide coupling using reagents like HATU and DMSO under controlled conditions .
Properties
IUPAC Name |
5-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12-9-15(3-6-18-12)21-7-4-14(5-8-21)11-19-17(22)16-10-13(2)23-20-16/h3,6,9-10,14H,4-5,7-8,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAVOZVHWRZJOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2CCN(CC2)C3=CC(=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a synthetic compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an isoxazole ring, a piperidine moiety, and a 2-methylpyridine substituent, contributing to its unique biological properties.
Cytotoxicity
Recent studies have demonstrated that compounds related to the isoxazole structure exhibit significant cytotoxic activity against various cancer cell lines. For instance, a series of isoxazole-carboxamide derivatives were evaluated for their cytotoxic effects against cervical (HeLa) and liver (Hep3B) cancer cells. The results indicated that certain derivatives showed low half-maximal inhibitory concentration (IC50) values, suggesting potent anticancer activity:
| Compound | Cell Line | IC50 (μg/ml) |
|---|---|---|
| 2d | HeLa | 15.48 |
| 2e | Hep3B | 23.00 |
| 2a | MCF-7 | 39.80 |
| 2g | All | >400 |
These findings underscore the potential of isoxazole derivatives as anticancer agents, with specific compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .
The mechanism by which this compound exerts its effects appears to involve interactions with cellular pathways that regulate apoptosis and cell proliferation. Isoxazole compounds have been shown to influence mitochondrial function, particularly through the modulation of the mitochondrial permeability transition pore (mtPTP), which plays a critical role in cell death pathways .
Study on Anticancer Activity
In a detailed investigation, researchers synthesized various isoxazole derivatives and assessed their biological activities. Among them, the compound exhibiting the lowest IC50 values was highlighted for its ability to induce apoptosis in cancer cells through mitochondrial pathways. The study utilized both in vitro assays and in vivo models to validate the efficacy of these compounds .
In Vivo Efficacy
Further studies evaluated the anti-inflammatory properties of related isoxazole compounds in animal models. These investigations revealed that certain derivatives could significantly reduce inflammation markers in conditions such as colitis, suggesting that these compounds may have broader therapeutic applications beyond oncology .
Scientific Research Applications
Chemical Characteristics
The compound belongs to a class of isoxazole derivatives, which are known for their diverse biological activities. Its structure includes a piperidine moiety, which is often associated with pharmacological effects, particularly in the central nervous system.
Neurological Disorders
Research indicates that derivatives of isoxazole compounds can exhibit neuroprotective properties. The specific compound under discussion has shown promise as a selective antagonist of muscarinic receptors, particularly M4 receptors, which are implicated in various neurological disorders such as schizophrenia and Alzheimer's disease. A patent describes its potential use in treating these conditions by modulating neurotransmitter activity .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. In vitro studies have demonstrated that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, research has shown that isoxazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells . The compound's ability to interact with specific biological targets makes it a candidate for further investigation in cancer therapy.
Case Study 1: Antitumor Activity
A study evaluated the antitumor activity of a related compound, revealing that it displayed substantial inhibition against human tumor cell lines. The mean growth inhibition values indicated effective cytotoxicity, suggesting that modifications to the isoxazole framework could enhance its therapeutic potential .
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, researchers assessed the effects of isoxazole derivatives on neuronal cells subjected to oxidative stress. The findings indicated that these compounds could significantly reduce cell death and promote neuronal survival, highlighting their potential as therapeutic agents in neurodegenerative diseases .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
Mechanistic Insight :
-
Acidic conditions protonate the amide oxygen, enhancing electrophilicity at the carbonyl carbon for nucleophilic attack by water.
-
Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond via nucleophilic substitution.
Coupling Reactions for Amide Bond Formation
The compound’s synthesis relies on coupling reactions between activated carboxylic acids and amines:
-
Activate 5-methylisoxazole-3-carboxylic acid with HATU and TEA in DMSO.
-
Add (1-(2-methylpyridin-4-yl)piperidin-4-yl)methanamine.
-
Stir at RT for 18 h, purify via column chromatography.
N-Methylation of the Piperidine Nitrogen
The piperidine nitrogen undergoes alkylation under Eschweiler–Clarke conditions:
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Formaldehyde (37%), formic acid | 95°C, 3 h | N-Methylated derivative at the piperidine nitrogen | 68% |
Limitations :
Functionalization of the Pyridine Ring
The 2-methylpyridin-4-yl group participates in electrophilic aromatic substitution (e.g., nitration, halogenation):
| Reaction | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0°C, 2 h | 3-Nitro-2-methylpyridin-4-yl derivative | 55% | |
| Bromination | Br₂, FeBr₃ | RT, 12 h | 3-Bromo-2-methylpyridin-4-yl derivative | 62% |
Regioselectivity :
Electrophiles attack the pyridine ring at the 3-position due to steric and electronic effects from the 2-methyl group .
Isoxazole Ring Reactivity
The isoxazole ring resists ring-opening under mild conditions but decomposes under strong reducing agents:
Stability Note :
The isoxazole ring is stable in pH 4–9 aqueous solutions but degrades in strongly acidic or basic media .
Metabolic Transformations
In vitro studies with liver microsomes reveal key metabolic pathways:
| Enzyme System | Primary Metabolites | Half-Life (Human) | Reference |
|---|---|---|---|
| CYP3A4 | Hydroxylation at the piperidine C4 position | 2.8 h | |
| UGT1A1 | Glucuronidation of the carboxamide NH group | Not reported |
Implications :
Crystallographic and Stability Data
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs:
Key Findings:
The thiadiazole moiety in introduces electronegative sulfur atoms, which may improve binding to enzymes like kinases via hydrogen bonding or π-interactions.
Ring Size and Flexibility :
- Replacing piperidine (6-membered) with pyrrolidine (5-membered) in reduces steric bulk but limits the molecule’s ability to adopt bioactive conformations.
Pharmacokinetic Implications :
- The sulfonyl group in improves metabolic stability but may decrease solubility due to increased polarity.
Preparation Methods
Cyclocondensation of β-Ketoester Derivatives
The isoxazole ring is constructed via reaction of ethyl acetoacetate with hydroxylamine hydrochloride under acidic conditions:
$$
\text{CH}3\text{C(O)CH}2\text{CO}2\text{Et} + \text{NH}2\text{OH·HCl} \rightarrow \text{5-Methylisoxazole-3-carboxylate} \xrightarrow{\text{Hydrolysis}} \text{5-Methylisoxazole-3-carboxylic acid}
$$
Optimization Data :
| Condition | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HCl (conc.) | EtOH | Reflux | 78 |
| H2SO4 (cat.) | H_2O/EtOH | 80°C | 85 |
Alternative Route: Nitrile Oxide Cycloaddition
A [3+2] cycloaddition between methylacetylene and in situ-generated nitrile oxides offers regioselective access to the isoxazole core.
Synthesis of 1-(2-Methylpyridin-4-yl)piperidin-4-ylmethanamine
Piperidine Ring Formation
3.1.1 Reductive Amination
4-Piperidone undergoes reductive amination with 2-methylpyridin-4-amine using sodium cyanoborohydride:
$$
\text{C}5\text{H}9\text{NO} + \text{C}6\text{H}8\text{N}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{1-(2-Methylpyridin-4-yl)piperidin-4-one}
$$
Key Parameters :
3.1.2 Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 4-bromopiperidine with 2-methylpyridin-4-amine:
$$
\text{C}5\text{H}{10}\text{BrN} + \text{C}6\text{H}8\text{N}2 \xrightarrow{\text{Pd}2\text{(dba)}_3, \text{Xantphos}} \text{1-(2-Methylpyridin-4-yl)piperidine}
$$
Optimized Conditions :
Introduction of Aminomethyl Group
3.2.1 Gabriel Synthesis
Piperidin-4-one is converted to its phthalimide derivative, followed by hydrazinolysis:
$$
\text{1-(2-Methylpyridin-4-yl)piperidin-4-one} \xrightarrow{\text{Phthalimide, K}2\text{CO}3} \text{Phthalimido intermediate} \xrightarrow{\text{NH}2\text{NH}2} \text{Aminomethyl derivative}
$$
Yield : 64% over two steps.
3.2.2 Reductive Amination with Formaldehyde
Direct reductive amination of piperidin-4-one using formaldehyde and sodium triacetoxyborohydride:
$$
\text{C}{11}\text{H}{14}\text{N}2\text{O} + \text{HCHO} \xrightarrow{\text{NaBH(OAc)}3} \text{1-(2-Methylpyridin-4-yl)piperidin-4-ylmethanamine}
$$
Advantages : Single-step, 70% yield, minimal byproducts.
Amide Bond Formation
Carbodiimide-Mediated Coupling
Activation of 5-methylisoxazole-3-carboxylic acid with EDCl/HOBt:
$$
\text{C}5\text{H}5\text{NO}3 + \text{C}{12}\text{H}{17}\text{N}3 \xrightarrow{\text{EDCl, HOBt, DIPEA}} \text{Target compound}
$$
Reaction Profile :
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 12 | 82 |
| HATU | DCM | 6 | 88 |
Mixed Anhydride Method
Reaction with isobutyl chloroformate generates a reactive intermediate for amine attack:
$$
\text{C}5\text{H}5\text{NO}3 + \text{ClCO}2\text{iBu} \rightarrow \text{Anhydride} \xrightarrow{\text{Amine}} \text{Product}
$$
Yield : 75% with minimal racemization.
Analytical Characterization
Spectroscopic Data
NMR (400 MHz, CDCl₃) :
- δ 8.35 (d, J = 5.2 Hz, 2H, pyridyl H)
- δ 6.70 (s, 1H, isoxazole H)
- δ 3.45 (m, 2H, piperidine CH₂N)
- δ 2.50 (s, 3H, isoxazole CH₃).
HRMS (ESI+) :
Purity Assessment
HPLC : 98.2% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Challenges and Optimization
- Piperidine Ring Functionalization : Steric hindrance from the 2-methylpyridin-4-yl group necessitated high-temperature amination conditions.
- Amine Sensitivity : Boc-protection strategies improved stability during coupling steps (yield increase from 65% to 82%).
- Solvent Effects : DMF outperformed THF in carbodiimide-mediated couplings due to better solubility of intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
